4-Allyl-2,6-dimethoxyphenol, also known as methoxyeugenol, is a naturally occurring allylbenzene and a derivative of eugenol. It is found in various plants, including the toxic pericarp (fruit wall) and leaves of Japanese star anise (Illicium anisatum) and nutmeg (Myristica fragrans) crude extract, though not in nutmeg essential oil [].
Several studies have explored the potential biological activities of methoxyeugenol, with a focus on its:
4-Allyl-2,6-dimethoxyphenol is an organic compound with the molecular formula C₁₁H₁₄O₃. It belongs to the class of phenols, characterized by an allyl group at position 4 and methoxy groups at positions 2 and 6 on the aromatic ring. This compound exhibits notable aromatic properties and is utilized in various applications, including as a flavoring agent in food and beverages, as well as in scientific research due to its biochemical activity .
The mechanism of action of methoxyeugenol is not fully understood. However, one study suggests it may activate a cellular receptor called PPAR-gamma, which plays a role in regulating metabolism and inflammation []. Further research is needed to elucidate its specific mechanisms in biological systems.
Reaction Type | Major Product |
---|---|
Oxidation | Quinone derivatives |
Reduction | Corresponding alcohols |
Substitution | Various substituted phenols |
4-Allyl-2,6-dimethoxyphenol has been studied for its potential biological activities, particularly its antioxidant properties. Research indicates that it interacts with various enzymes, such as peroxidases, which catalyze its oxidation and lead to the formation of reactive intermediates. These intermediates may play a role in cellular signaling pathways related to inflammation .
In preclinical studies, this compound has demonstrated anti-inflammatory effects by inhibiting neutrophil extracellular trap formation and reducing lung inflammation in models of acute lung injury. Additionally, it has been shown to delay the onset of induced seizures in animal models, suggesting potential neuroprotective effects .
The synthesis of 4-Allyl-2,6-dimethoxyphenol can be achieved through several methods:
4-Allyl-2,6-dimethoxyphenol has diverse applications across various fields:
The compound interacts with various biological systems, particularly through its enzymatic interactions. Notably, it has been shown to influence inflammatory pathways and may modulate cellular responses during oxidative stress. These interactions are critical for understanding its potential therapeutic applications .
Several compounds share structural similarities with 4-Allyl-2,6-dimethoxyphenol. Below is a comparison highlighting their unique features:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Methoxyphenol | Methoxy group at position 2 | Commonly used as a precursor in synthesis |
Eugenol | Allyl group at position 1 | Known for its analgesic and antiseptic properties |
4-Methyl-2,6-dimethoxyphenol | Methyl group at position 4 | Exhibits different biological activity |
While these compounds share certain structural elements with 4-Allyl-2,6-dimethoxyphenol, each possesses distinct properties and applications that set them apart within their respective fields .
4-Allyl-2,6-dimethoxyphenol represents a well-documented organic compound with established systematic nomenclature and comprehensive registry information across multiple chemical databases [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2,6-dimethoxy-4-(prop-2-en-1-yl)phenol, which precisely describes its structural composition consisting of a phenol ring substituted with two methoxy groups at positions 2 and 6, and an allyl group at position 4 [5] [6].
The compound possesses the molecular formula C₁₁H₁₄O₃ with a molecular weight of 194.23 grams per mole [2] [3] [4]. The Chemical Abstracts Service has assigned the registry number 6627-88-9 to this compound, serving as its unique identifier within chemical literature and regulatory frameworks [2] [5]. The European Inventory of Existing Commercial Chemical Substances number is 229-600-2, facilitating its identification within European regulatory systems [3] [4].
Table 1: Chemical Identity and Registry Information
Property | Value |
---|---|
International Union of Pure and Applied Chemistry Name | 2,6-dimethoxy-4-(prop-2-en-1-yl)phenol [5] [6] |
Chemical Formula | C₁₁H₁₄O₃ [2] [3] |
Molecular Weight | 194.23 g/mol [2] [4] |
Chemical Abstracts Service Registry Number | 6627-88-9 [2] [5] |
European Inventory of Existing Commercial Chemical Substances Number | 229-600-2 [3] [4] |
International Chemical Identifier Key | FWMPKHMKIJDEMJ-UHFFFAOYSA-N [5] [6] |
International Chemical Identifier | InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4,6-7,12H,1,5H2,2-3H3 [5] [13] |
Simplified Molecular Input Line Entry System | COC1=CC(CC=C)=CC(OC)=C1O [6] [13] |
PubChem Compound Identifier | 226486 [2] |
Chemical Entities of Biological Interest Identifier | CHEBI:86562 [2] [31] |
Molecular Design Limited Number | MFCD00008655 [3] [4] |
Food and Drug Administration Unique Ingredient Identifier | 8VF00YWP89 [4] [31] |
Joint Expert Committee on Food Additives Number | 726 [4] [10] |
Flavor and Extract Manufacturers Association Number | 3655 [4] [10] |
National Service Center Numbers | NSC 16953, NSC 60246 [2] |
The compound's structural representation through the Simplified Molecular Input Line Entry System notation as COC1=CC(CC=C)=CC(OC)=C1O provides a standardized method for computational chemistry applications and database searches [6] [13]. The International Chemical Identifier system offers both a standard identifier and key for unambiguous chemical structure representation across different software platforms and databases [5] [13].
4-Allyl-2,6-dimethoxyphenol is recognized by numerous synonyms and alternative designations throughout scientific literature and commercial applications [2] [15]. The most frequently encountered common name is methoxyeugenol, which reflects its structural relationship to eugenol while emphasizing the additional methoxy substitution [2] [11] [17]. This designation appears consistently across metabolomic databases and phytochemical literature, particularly in studies focusing on plant secondary metabolites [11] [17].
The compound is also widely known as 4-allylsyringol, a name that emphasizes its derivation from syringol (2,6-dimethoxyphenol) with the addition of an allyl substituent at the 4-position [10] [11] [15]. This nomenclature is particularly prevalent in lignin chemistry and wood science literature, where syringyl units represent important structural components [24] [28].
Table 2: Common Synonyms and Alternative Designations
Alternative Name | Usage Context | Literature Prevalence |
---|---|---|
Methoxyeugenol | Common scientific name [2] [11] | High in metabolomics databases |
4-Allylsyringol | Structural descriptor [10] [15] | Prevalent in lignin chemistry |
2,6-Dimethoxychavicol | Chemical classification [11] [15] | Moderate in phytochemistry |
2,6-Dimethoxy-4-allylphenol | Systematic nomenclature [2] [15] | Standard in chemical catalogs |
2,6-Dimethoxy-4-(2-propenyl)phenol | International Union of Pure and Applied Chemistry variant [5] [15] | Formal chemical literature |
Phenol, 2,6-dimethoxy-4-(2-propenyl)- | Chemical Abstracts naming [2] [5] | Chemical Abstracts Service references |
Phenol, 4-allyl-2,6-dimethoxy- | Alternative systematic name [4] [15] | Chemical registry databases |
4-Hydroxy-3,5-dimethoxyallylbenzene | Structural description [2] [15] | Descriptive chemical literature |
6-Methoxyeugenol | Positional isomer reference [4] [15] | Comparative structural studies |
Additional designations include 2,6-dimethoxychavicol, which relates the compound to chavicol (4-allylphenol) while specifying the dimethoxy substitution pattern [11] [15]. The systematic name variations such as 2,6-dimethoxy-4-allylphenol and 2,6-dimethoxy-4-(2-propenyl)phenol reflect different approaches to nomenclature while maintaining structural accuracy [2] [5] [15].
Commercial and regulatory contexts frequently employ the designation 4-hydroxy-3,5-dimethoxyallylbenzene, which explicitly describes the functional groups present in the molecule [2] [15]. The compound also appears in literature as 6-methoxyeugenol, a name that distinguishes it from other methoxy derivatives of eugenol [4] [15].
4-Allyl-2,6-dimethoxyphenol belongs to the phenylpropanoid family of natural products, representing a significant class of plant secondary metabolites characterized by a phenyl ring attached to a three-carbon propene unit [18] [19] [25]. This structural classification places the compound within a diverse group of organic molecules that share a common biosynthetic origin from the shikimic acid pathway, specifically derived from phenylalanine and tyrosine amino acids [18] [25].
The phenylpropanoid classification system categorizes 4-allyl-2,6-dimethoxyphenol as a simple phenylpropanoid, distinguished from complex phenylpropanoids by its monomeric structure and direct derivation from basic phenylpropanoid precursors [18] [25]. Within this framework, the compound represents a phenylpropane subtype, characterized by the presence of a saturated or unsaturated three-carbon side chain attached to the aromatic ring [18].
The structural features that define its phenylpropanoid identity include the characteristic carbon-six carbon-three (C6-C3) skeleton, where the phenyl component consists of a benzene ring with hydroxyl and methoxy substitutions, and the propene tail manifests as an allyl group (CH₂=CH-CH₂-) [19] [25]. This arrangement reflects the fundamental architectural pattern observed across the phenylpropanoid family, from simple monomers to complex polymeric structures such as lignin [19].
Table 3: Structural Classification within Phenylpropanoids
Classification Level | Category | Defining Features |
---|---|---|
Superfamily | Phenylpropanoids [18] [19] | C6-C3 carbon skeleton |
Family | Simple Phenylpropanoids [18] [25] | Monomeric structure |
Subfamily | Phenylpropanes [18] | Three-carbon side chain |
Subtype | Allylphenols [19] [25] | Terminal alkene functionality |
Substitution Pattern | Dimethoxyphenols [12] [13] | Two methoxy groups on benzene ring |
Positional Classification | 2,6-Dimethoxy-4-allyl [12] [17] | Specific substitution positions |
The compound's classification within phenylpropanoids reflects its biosynthetic relationship to other members of this family, including monolignols such as coniferyl alcohol and sinapyl alcohol, which serve as precursors to lignin biosynthesis [19] [25]. The presence of the allyl group classifies it specifically among allylphenols, a subset of phenylpropanoids that retain the terminal alkene functionality characteristic of the original coumaric acid precursor [19].
From a biochemical perspective, 4-allyl-2,6-dimethoxyphenol represents an intermediate in the phenylpropanoid pathway, positioned between the initial formation of coumaric acid derivatives and the more complex modifications leading to lignin monomers and other specialized metabolites [25]. The dimethoxy substitution pattern indicates involvement of specific methyltransferase enzymes that modify the basic phenolic structure [25].
4-Allyl-2,6-dimethoxyphenol exhibits well-defined structural relationships to numerous other phenolic compounds, particularly within the methoxyphenol and allylphenol subfamilies [12] [17] [23]. The compound's structural architecture provides a framework for understanding its connections to both simpler and more complex phenolic molecules through shared biosynthetic pathways and chemical transformations [17] [23].
The most direct structural relationship exists with eugenol (4-allyl-2-methoxyphenol), where 4-allyl-2,6-dimethoxyphenol represents the dimethoxy analog with an additional methoxy group at the 6-position [17] [23]. This relationship illustrates the progressive methylation pattern observed in phenylpropanoid biosynthesis, where sequential methyltransferase activities modify the basic phenolic structure [17].
Syringol (2,6-dimethoxyphenol) serves as the parent structure for 4-allyl-2,6-dimethoxyphenol, differing only by the absence of the allyl substituent at the 4-position [24]. This relationship demonstrates the role of allylation reactions in phenylpropanoid diversification, where the introduction of the three-carbon side chain creates the characteristic phenylpropanoid structure [24].
Table 4: Relationship to Other Phenolic Compounds
Related Compound | Chemical Formula | Structural Relationship | Chemical Abstracts Service Number |
---|---|---|---|
Eugenol | C₁₀H₁₂O₂ | Monomethoxy analog (lacks 6-methoxy group) [17] [23] | 97-53-0 |
Syringol | C₈H₁₀O₃ | Parent structure (lacks allyl group) [24] | 91-10-1 |
Vanillin | C₈H₈O₃ | Related methoxyphenol (aldehyde instead of allyl) [20] | 121-33-5 |
Isoeugenol | C₁₀H₁₂O₂ | Positional isomer of eugenol [23] | 97-54-1 |
Methyleugenol | C₁₁H₁₄O₂ | Methylated derivative of eugenol [20] | 93-15-2 |
Chavicol | C₉H₁₀O | Demethoxy analog [15] | 501-92-8 |
4-Propylguaiacol | C₁₀H₁₄O₂ | Saturated allyl analog | 2785-87-7 |
Vanillic acid | C₈H₈O₄ | Carboxylic acid analog | 121-34-6 |
The relationship to methyleugenol (4-allyl-1,2-dimethoxybenzene) demonstrates alternative methylation patterns within the eugenol family, where methoxy groups occupy different positions on the aromatic ring [20]. This comparison highlights the importance of substitution patterns in determining chemical properties and biological activities of phenolic compounds [20].
Vanillin represents another significant relationship, sharing the methoxyphenol core structure but differing in the nature of the carbon-three substituent, where an aldehyde group replaces the allyl functionality [20]. This relationship illustrates the diverse chemical modifications possible within the phenylpropanoid framework [20].
The compound's classification within methoxyphenols places it among a broader family of phenolic compounds characterized by the presence of methoxy groups attached to the benzene ring [12] [13] [17]. This classification encompasses compounds ranging from simple monomethoxy derivatives to complex polymethoxy structures, all sharing the fundamental phenol-methoxy structural motif [12] [17].
4-Allyl-2,6-dimethoxyphenol possesses a distinctive molecular architecture characterized by a benzene ring bearing three substituents in a specific arrangement. The compound has the molecular formula C₁₁H₁₄O₃ with a molecular weight of 194.23 g/mol [1] [2] [3]. The IUPAC name for this compound is 2,6-dimethoxy-4-prop-2-enylphenol, reflecting its systematic nomenclature based on the phenol parent structure [1] [2].
The molecular structure features a central benzene ring with a hydroxyl group at position 1, two methoxy groups (-OCH₃) at positions 2 and 6 (ortho to the hydroxyl), and an allyl group (prop-2-enyl) at position 4 (para to the hydroxyl) [1] [2] [4]. This substitution pattern creates a symmetrical arrangement of the methoxy groups, which significantly influences the compound's physicochemical properties and reactivity patterns.
The compound exhibits planar geometry around the aromatic ring with the allyl side chain providing conformational flexibility [5] [4]. The presence of multiple electron-donating groups (hydroxyl, methoxy, and allyl) creates an electron-rich aromatic system that enhances its nucleophilic character and influences its chemical behavior [1] [2]. The InChI key for this compound is FWMPKHMKIJDEMJ-UHFFFAOYSA-N, providing a unique identifier for database searches [1] [2] [5].
Structural Feature | Description | Position | Electronic Effects |
---|---|---|---|
Phenolic Ring | Benzene ring with substituents | Central core | Electron-donating due to OH |
Allyl Group | Prop-2-enyl group at position 4 | Position 4 (para to OH) | Electron-donating alkyl group |
Methoxy Groups | Two -OCH₃ groups at positions 2 and 6 | Positions 2 and 6 (ortho to OH) | Strong electron-donating groups |
Hydroxyl Group | Single -OH group at position 1 | Position 1 | Electron-donating, H-bonding |
4-Allyl-2,6-dimethoxyphenol exists as a clear liquid under standard conditions, exhibiting a characteristic pale yellow to orange coloration [6] [8]. The compound demonstrates distinctive organoleptic properties that make it valuable in flavoring applications, particularly for imparting meaty and smoky characteristics to food products [6] [9].
The compound possesses a complex aromatic profile described as roasted, burnt, meaty, bacon-like, smoky, and ham-like [6] [10] [9]. These sensory characteristics are attributed to the phenolic structure combined with the allyl substituent, which contributes to the compound's unique olfactory properties [6] [9]. The odor threshold has been determined to be 1.2 ppm, indicating relatively high potency for sensory detection [6] [9].
Regarding taste characteristics, the compound exhibits meaty, phenolic, smoky, and bacony notes with subtle creamy vanilla nuances when evaluated at 20 ppm concentration [6] [9]. This complex flavor profile makes it particularly suitable for applications in processed meat products, smoked foods, and savory flavor systems [6] [9].
Property | Characteristic | Application |
---|---|---|
Appearance | Clear liquid | Visual identification |
Color | Pale yellow to orange | Quality control |
Odor Description | Roasted, burnt, meaty, bacon, smoky, ham-like | Flavoring agent |
Odor Threshold | Detection at 1.2 ppm | Sensory evaluation |
Taste Description | Meaty, phenolic, smoky, bacony with creamy vanilla nuances | Food flavoring |
Taste Threshold | Taste characteristics at 20 ppm | Flavor formulation |
The solubility characteristics of 4-allyl-2,6-dimethoxyphenol reflect its amphiphilic nature, exhibiting limited water solubility while demonstrating good solubility in organic solvents and fats. The compound is essentially insoluble in water, with an estimated water solubility of 307.4 mg/L at 25°C [11] [9] [12]. This hydrophobic character is attributed to the aromatic ring system and the presence of methoxy groups, which reduce the compound's ability to form hydrogen bonds with water molecules [1] [9].
In contrast, the compound demonstrates excellent solubility in fats and oils, making it suitable for lipophilic applications [1] [6] [9]. This lipophilic character is particularly advantageous in flavor applications where the compound needs to be incorporated into fat-based systems or where prolonged flavor release is desired [1] [6].
The octanol-water partition coefficient (LogP) has been determined to be 1.79, indicating moderate lipophilicity [13] [9]. This value suggests that the compound has a preference for lipophilic environments while maintaining some degree of polarity due to the hydroxyl group [13] [9]. The partition coefficient falls within the optimal range for many bioactive compounds, allowing for adequate bioavailability while maintaining sufficient lipophilicity for membrane penetration [13] [9].
Solvent/System | Solubility/Partition Coefficient | Notes |
---|---|---|
Water | Insoluble (307.4 mg/L at 25°C est.) | Hydrophobic compound |
Fats/Oils | Soluble | Lipophilic nature |
Octanol/Water (LogP) | 1.79 | Moderate lipophilicity |
Organic Solvents | Generally soluble | Due to aromatic structure |
Ethanol | Soluble (typical for phenolic compounds) | Common solvent for phenols |
Propylene Glycol | Soluble (used in flavor formulations) | Used in flavor applications |
The thermal properties of 4-allyl-2,6-dimethoxyphenol indicate moderate thermal stability with specific temperature thresholds for various physical and chemical transitions. The compound exhibits a boiling point of 168-169°C at 11 mmHg reduced pressure, which is the commonly reported value in the literature [3] [6] [14] [15] [16]. Under standard atmospheric pressure (760 mmHg), the estimated boiling point is 301.4°C [11], though this value requires experimental verification.
The compound demonstrates a high flash point of greater than 110°C (>230°F), indicating relatively low fire hazard under normal handling conditions [3] [6] [14] [17]. This high flash point is characteristic of compounds with low volatility and suggests that the compound is relatively safe for industrial handling and storage [3] [6].
Thermal stability studies indicate that the compound remains stable under normal storage conditions at room temperature [6] [15] [9]. However, thermal decomposition can occur at elevated temperatures, potentially leading to the formation of irritating gases and vapors [18] [19]. The compound should be stored under inert atmosphere conditions to prevent oxidative degradation [6] [15] [9].
The vapor pressure of 4-allyl-2,6-dimethoxyphenol is extremely low at 0.000590 mmHg at 25°C [13], indicating minimal evaporation under normal conditions. This low volatility contributes to the compound's stability during storage and handling [13].
Property | Value | Comments |
---|---|---|
Boiling Point (standard pressure) | 301.4°C at 760 mmHg | Estimated value |
Boiling Point (reduced pressure) | 168-169°C at 11 mmHg | Literature value |
Flash Point | >110°C (>230°F) | Closed cup method |
Decomposition Temperature | Not specified | Thermal decomposition can produce irritating gases |
Storage Temperature | Room temperature | Ambient storage acceptable |
Thermal Stability | Stable under normal conditions | Avoid strong oxidizing agents |
Storage Conditions | Inert atmosphere recommended | Protect from oxidation |
4-Allyl-2,6-dimethoxyphenol exhibits diverse chemical reactivity patterns that are characteristic of phenolic compounds with additional functional groups. The compound's reactivity is primarily governed by the electron-rich aromatic system created by the hydroxyl and methoxy substituents, combined with the reactive allyl group [20] [21].
The compound demonstrates significant susceptibility to oxidation reactions, particularly enzymatic oxidation. Studies have shown that various enzymes, including peroxidases, tyrosinase, and eugenol oxidase (EUGO), can catalyze the oxidation of this compound [20] [21]. The enzymatic oxidation typically proceeds through the formation of quinone intermediates and can lead to the production of dimeric products such as syringaresinol [20]. The compound's reactivity with tyrosinase follows a specific order where the oxidation rate depends on the substitution pattern [21].
Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride, typically resulting in the formation of corresponding alcohols . The compound can also undergo substitution reactions where nucleophiles can attack the aromatic ring or replace the methoxy groups under appropriate conditions .
The allyl group provides an additional site for chemical modification, allowing for various addition reactions and potential polymerization processes . Under enzymatic conditions, the compound can participate in lignin-like polymerization reactions, forming oligomeric products with complex linkage patterns [20].
Reaction Type | Reactivity | Common Reagents/Conditions | Products/Results | Mechanism |
---|---|---|---|---|
Oxidation | Moderate | Potassium permanganate, hydrogen peroxide | Quinone derivatives, oxidized phenols | Electron transfer, free radical |
Enzymatic Oxidation | High | Peroxidases (HRP), tyrosinase, EUGO | Sinapyl alcohol, syringaresinol | Enzyme-catalyzed electron transfer |
Reduction | Moderate | Sodium borohydride, lithium aluminum hydride | Corresponding alcohols | Hydride transfer |
Substitution | Moderate | Nucleophiles (amines, thiols) | Substituted phenols | Nucleophilic attack |
Thermal Decomposition | Occurs at high temperature | High temperature (>200°C) | Volatile compounds, char | Thermal bond cleavage |
Photodegradation | Possible under UV light | UV radiation, photosensitizers | Degradation products | Photochemical excitation |
Acid-Base Reactions | Weak acid behavior | Bases (hydroxides, amines) | Phenoxide anion formation | Proton transfer |
Complexation | Forms complexes with metals | Transition metal ions | Metal-phenol complexes | Coordination bonding |
Polymerization | Can undergo radical polymerization | Radical initiators, enzymes | Lignin-like oligomers | Radical coupling |
Irritant